molecular formula C13H16N2O2 B8108996 3-(Diethylamino)indolizine-6-carboxylic acid

3-(Diethylamino)indolizine-6-carboxylic acid

Cat. No.: B8108996
M. Wt: 232.28 g/mol
InChI Key: CTPNGDFJHBGPKE-UHFFFAOYSA-N
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Description

3-(Diethylamino)indolizine-6-carboxylic acid is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of the diethylamino group and the carboxylic acid functionality in this compound makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)indolizine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the 1,3-dipolar cycloaddition reaction between pyridinium salts and dipolarophiles, such as activated alkenes or alkynes . This reaction is often carried out in the presence of a base and iodine, which helps in the formation of the indolizine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)indolizine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indolizine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

3-(Diethylamino)indolizine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Diethylamino)indolizine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The diethylamino group can enhance the compound’s ability to bind to biological receptors, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Indole-2-carboxylic acid: Another indole derivative with a carboxylic acid group.

    Indole-3-carboxaldehyde: An indole derivative with an aldehyde group.

Uniqueness

3-(Diethylamino)indolizine-6-carboxylic acid is unique due to the presence of the diethylamino group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(diethylamino)indolizine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-14(4-2)12-8-7-11-6-5-10(13(16)17)9-15(11)12/h5-9H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPNGDFJHBGPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C2N1C=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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